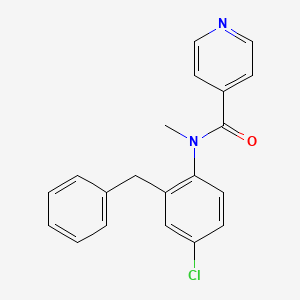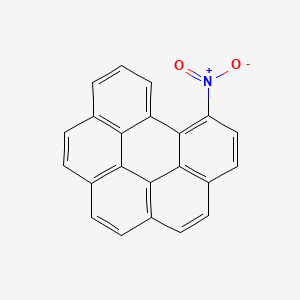
Benzo(ghi)perylene, 7-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(ghi)perylene, 7-nitro- is a derivative of benzo(ghi)perylene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. This compound is known for its complex structure, consisting of six fused benzene rings. Benzo(ghi)perylene is a product of incomplete combustion and is found in various environmental sources such as tobacco smoke, automobile exhausts, and industrial emissions . The 7-nitro derivative introduces a nitro group (-NO2) to the benzo(ghi)perylene structure, which can significantly alter its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)perylene, 7-nitro- typically involves the nitration of benzo(ghi)perylene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:
C22H12+HNO3→C22H11NO2+H2O
Industrial Production Methods
Industrial production of benzo(ghi)perylene, 7-nitro- may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(ghi)perylene, 7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in the presence of hydrochloric acid (HCl).
Reduction: The compound can be further oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives and other oxidized products.
Reduction: Conversion to amino derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Benzo(ghi)perylene, 7-nitro- has various scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of benzo(ghi)perylene, 7-nitro- involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: Another PAH with a similar structure but different reactivity and biological effects.
Dibenzo(a,h)anthracene: A PAH with a similar number of fused rings but different substitution patterns.
Chrysene: A PAH with four fused benzene rings, used as a reference compound in PAH studies.
Uniqueness
Benzo(ghi)perylene, 7-nitro- is unique due to the presence of the nitro group, which significantly alters its chemical and biological properties compared to other PAHs. This modification enhances its reactivity and potential for forming reactive intermediates, making it a valuable compound for studying the effects of nitro-PAHs in various scientific fields .
Propiedades
Número CAS |
81316-88-3 |
|---|---|
Fórmula molecular |
C22H11NO2 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
15-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)17-11-10-15-9-8-14-7-6-13-5-4-12-2-1-3-16-18(12)19(13)20(14)21(15)22(16)17/h1-11H |
Clave InChI |
QCFGYKUPIIYMMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C=CC5=C4C6=C(C=CC(=C36)C=C2)C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


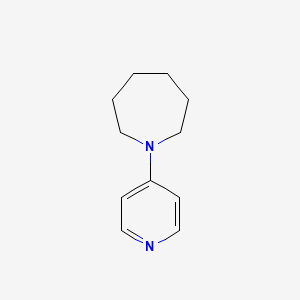
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
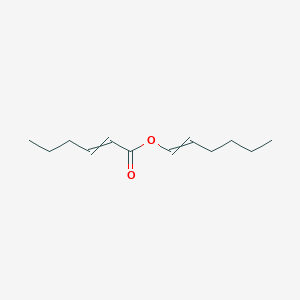
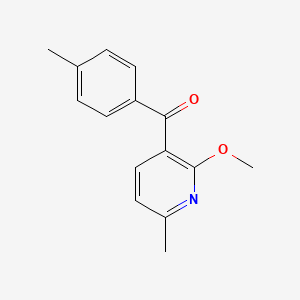
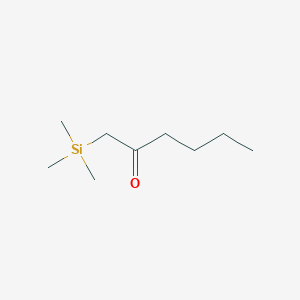

![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
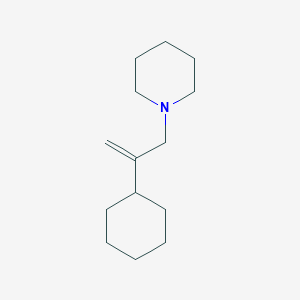
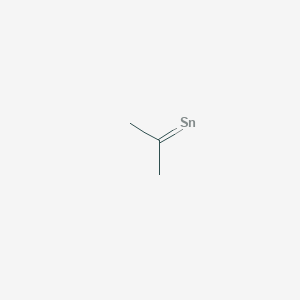
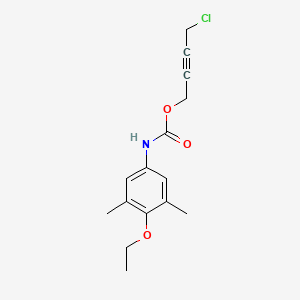
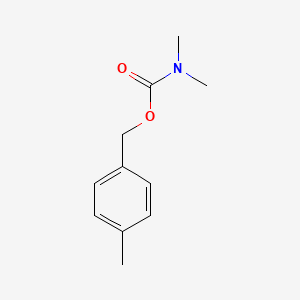
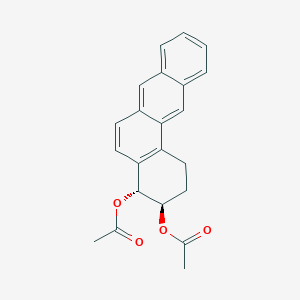
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
